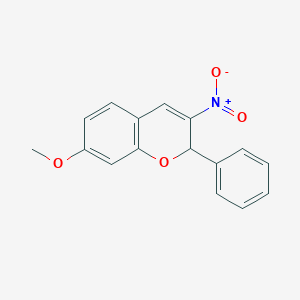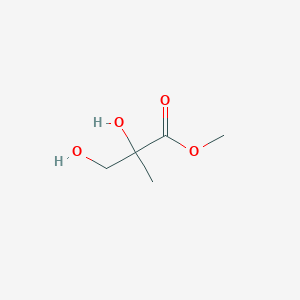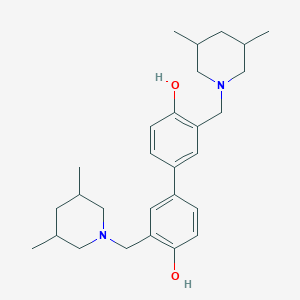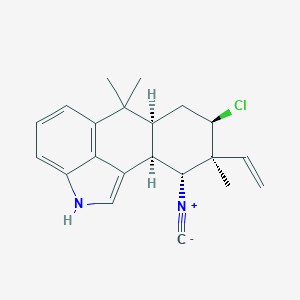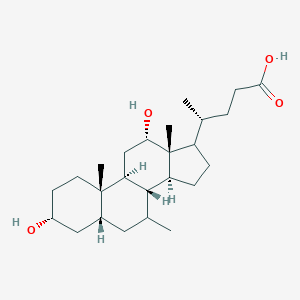
7-Methyldeoxycholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyldeoxycholic acid, also known as 7MDCA, is a bile acid that plays a significant role in the metabolism of cholesterol and lipids in the liver. It is a secondary bile acid that is produced by the intestinal bacteria through the transformation of primary bile acids. In recent years, 7MDCA has gained interest among researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 7-Methyldeoxycholic acid is not fully understood, but it is believed to work by activating certain signaling pathways in the liver and other organs. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. Activation of FXR by 7-Methyldeoxycholic acid leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, which helps to reduce liver damage and improve liver function.
Effets Biochimiques Et Physiologiques
7-Methyldeoxycholic acid has several biochemical and physiological effects on the body. It has been shown to regulate lipid metabolism by reducing the synthesis of cholesterol and triglycerides in the liver. It also promotes the excretion of bile acids, which helps to reduce liver damage and improve liver function. Additionally, 7-Methyldeoxycholic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methyldeoxycholic acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This means that it is less likely to have toxic effects compared to synthetic compounds. However, one limitation is that 7-Methyldeoxycholic acid is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on 7-Methyldeoxycholic acid. One area of interest is its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Another area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyldeoxycholic acid and its effects on the body.
Méthodes De Synthèse
The synthesis of 7-Methyldeoxycholic acid involves the transformation of primary bile acids, such as cholic acid and chenodeoxycholic acid, by intestinal bacteria. The process involves the removal of the 12-hydroxyl group from the primary bile acid, followed by the addition of a methyl group to the 7-position of the steroid nucleus. The resulting product is 7-Methyldeoxycholic acid, which is then absorbed into the bloodstream and transported to the liver.
Applications De Recherche Scientifique
Research on 7-Methyldeoxycholic acid has focused on its potential therapeutic properties, particularly in the treatment of liver diseases and metabolic disorders. Studies have shown that 7-Methyldeoxycholic acid can improve liver function and reduce liver damage in animal models of liver disease. It has also been shown to regulate lipid metabolism and reduce cholesterol levels in the blood.
Propriétés
Numéro CAS |
109582-23-2 |
|---|---|
Nom du produit |
7-Methyldeoxycholic acid |
Formule moléculaire |
C25H42O4 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1 |
Clé InChI |
UTDFMMXQANBWNX-CWUPUNKTSA-N |
SMILES isomérique |
CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O |
SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
SMILES canonique |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
Synonymes |
3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid 7-Me-DCA 7-methyldeoxycholic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



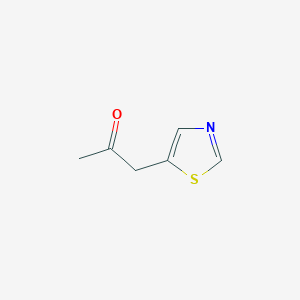
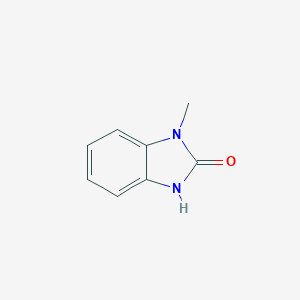
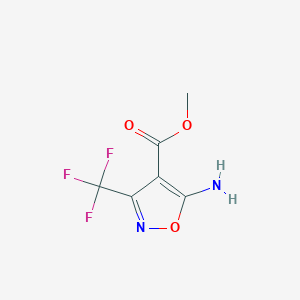
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
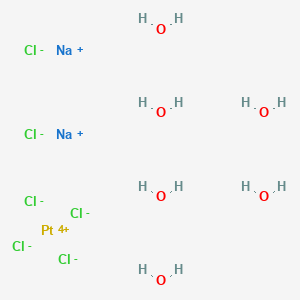
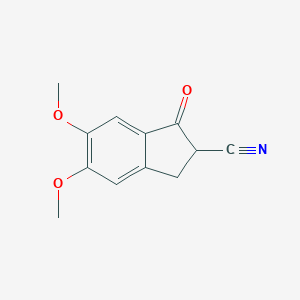
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
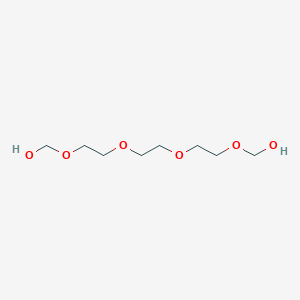
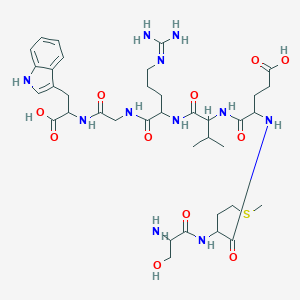
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
